molecular formula C13H15NO3 B1328044 Tert-butyl 2-(2-cyanophenoxy)acetate CAS No. 609804-44-6

Tert-butyl 2-(2-cyanophenoxy)acetate

Cat. No. B1328044
Key on ui cas rn: 609804-44-6
M. Wt: 233.26 g/mol
InChI Key: LJEWIHUKPMGDPW-UHFFFAOYSA-N
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Patent
US07531537B2

Procedure details

2-Cyanophenol (107.1 g) is dissolved in acetone (1000 ml) and is added t-butyl bromoacetate (200.0 g). Furthermore, potassium carbonate (141.6 g) is added, and then the reaction solution is heated under reflux for 2 hours. After allowing to cool, the insoluble materials are removed by filtration, and then the insoluble materials are washed with acetone several times. The filtrate and the washing are combined, concentrated under reduced pressure and treated with diisopropyl ether azeotropically. The resulting residue is crystallized from n-hexane-diisopropyl ether (5/1) (600 ml), and then stirred under ice-cooling. The precipitates are collected by filtration, washed with cold n-hexane-diisopropyl ether (10/1) (600 ml) several times and dried to give the title compounds (194.5 g).
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
141.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:15]([O:14][C:12](=[O:13])[CH2:11][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2])([CH3:18])([CH3:17])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
107.1 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
141.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
WASH
Type
WASH
Details
the insoluble materials are washed with acetone several times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with diisopropyl ether azeotropically
CUSTOM
Type
CUSTOM
Details
The resulting residue is crystallized from n-hexane-diisopropyl ether (5/1) (600 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
WASH
Type
WASH
Details
washed with cold n-hexane-diisopropyl ether (10/1) (600 ml) several times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 194.5 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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